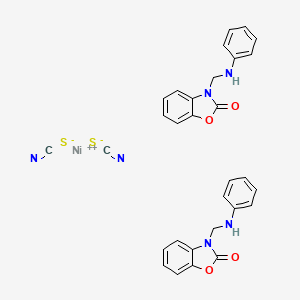

Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))-

Description

Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a coordination complex featuring a nickel(II) center bound to two thiocyanato-N ligands and two 3-((phenylamino)methyl)-2(3H)-benzoxazolone ligands. The benzoxazolone moiety acts as a tridentate ligand, coordinating via the benzoxazolone oxygen (O) and nitrogen (N) atoms, along with the phenylamino-methyl group’s nitrogen. The thiocyanato ligands adopt a monodentate N-binding mode. This structural arrangement suggests an octahedral geometry, common for nickel(II) complexes with mixed-donor ligands.

The compound’s synthesis likely involves reacting nickel thiocyanate with the pre-formed benzoxazolone ligand under controlled conditions, analogous to methods for similar nickel-thiocyanate complexes .

Properties

CAS No. |

82498-00-8 |

|---|---|

Molecular Formula |

C30H24N6NiO4S2 |

Molecular Weight |

655.4 g/mol |

IUPAC Name |

3-(anilinomethyl)-1,3-benzoxazol-2-one;nickel(2+);dithiocyanate |

InChI |

InChI=1S/2C14H12N2O2.2CHNS.Ni/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;2*2-1-3;/h2*1-9,15H,10H2;2*3H;/q;;;;+2/p-2 |

InChI Key |

YOPJUOZARGGJJZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(#N)[S-].C(#N)[S-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- typically involves the reaction of nickel salts with the appropriate ligands under controlled conditions. A common synthetic route might include:

- Dissolving a nickel salt, such as nickel(II) chloride, in a suitable solvent like ethanol or water.

- Adding the ligand, 3-((phenylamino)methyl)-2(3H)-benzoxazolone, to the solution.

- Introducing thiocyanate ions to the mixture.

- Stirring the reaction mixture at a specific temperature, often around room temperature to 60°C, for several hours.

- Isolating the product by filtration and washing with cold solvent.

Industrial Production Methods

Industrial production of such compounds may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield. Techniques like recrystallization and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- can undergo various chemical reactions, including:

Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.

Substitution: Ligands can be replaced by other ligands under certain conditions.

Coordination: The compound can form additional coordination bonds with other molecules or ions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Other ligands like phosphines or amines.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state nickel complex, while substitution could result in a new coordination compound with different ligands.

Scientific Research Applications

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exerts its effects depends on its specific application:

Catalysis: The nickel center facilitates the breaking and forming of chemical bonds, lowering the activation energy of reactions.

Biological Activity: The compound may interact with cellular components, such as proteins or DNA, disrupting normal cellular functions.

Material Science: The unique coordination environment of the nickel ion can influence the electronic properties of materials.

Comparison with Similar Compounds

Comparison with Similar Nickel-Thiocyanate Complexes

Structural and Ligand Variations

Trinuclear Nickel Complex with Bis(benzimidazole) Ligands

The trinuclear complex [Ni₃(abb)₃(H₂O)₃(μ-ttc)]³⁺ (abb = bis(benzimidazole), ttc = trithiocyanurate) features Ni centers in an octahedral environment, coordinated by three N atoms from abb, an N,S donor set from ttc, and a water molecule . In contrast, the target compound uses benzoxazolone ligands instead of benzimidazoles. Key differences include:

- Ligand Donor Atoms: Benzoxazolone provides O and N donors, while abb in the trinuclear complex uses only N donors.

- Nuclearity: The target compound is mononuclear, whereas [Ni₃(abb)₃(H₂O)₃(μ-ttc)]³⁺ is trinuclear, enabling magnetic exchange interactions between Ni centers.

- Thiocyanate Role : The target compound uses terminal thiocyanato-N ligands, while ttc in the trinuclear complex acts as a bridging ligand.

Bis(2,2'-bipyridyl)bis(thiocyanato-N)nickel(II)

This complex, Ni(bpy)₂(NCS)₂ (bpy = 2,2'-bipyridyl), adopts a pseudooctahedral geometry with four N donors from bipyridyl ligands and two N-thiocyanato groups . Comparisons include:

- Ligand Rigidity : Bipyridyl is rigid and planar, favoring strong π-backbonding with Ni, whereas the benzoxazolone ligand’s flexibility may reduce electronic stabilization.

- Electronic Properties : Bpy ligands enhance metal-to-ligand charge transfer (MLCT) transitions, making Ni(bpy)₂(NCS)₂ more suited for photochemical studies than the benzoxazolone-based compound.

Aqua{2-morpholino-N-[1-(2-pyridyl)ethylidene]ethanamine}bis(thiocyanato-N)nickel(II)

This mononuclear complex combines thiocyanato-N ligands with a Schiff base ligand containing morpholino and pyridyl groups . Key contrasts:

- Ancillary Ligands: The morpholino-pyridyl ligand offers N,O coordination, similar to benzoxazolone, but with a different steric profile due to the morpholine ring.

- Solubility: The presence of morpholino may enhance aqueous solubility compared to the hydrophobic phenylamino groups in the target compound.

Spectroscopic and Physical Properties

Functional Differences

- Catalytic Activity: Ni(bpy)₂(NCS)₂ is used in cross-coupling reactions due to its redox-active Ni center, whereas the trinuclear complex’s bridged structure may facilitate multi-electron processes .

- Magnetic Behavior: The trinuclear complex exhibits antiferromagnetic interactions, while mononuclear complexes like the target compound typically show simpler paramagnetism .

Biological Activity

Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a complex nickel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound has the following chemical formula:

Structural Features

- Nickel Center : The presence of nickel as a central metal ion is crucial for its biological activity.

- Thiocyanato Groups : These groups are known for their ability to coordinate with metal ions and may influence the compound's reactivity and interactions with biological molecules.

- Benzoxazolone Framework : This moiety is often associated with various pharmacological activities, including anticancer properties.

Anticancer Properties

Research indicates that nickel complexes, including this specific compound, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the anticancer potential of Mannich bases, which share structural similarities with our compound. These bases demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil, particularly against hepatoma and Jurkat cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Nickel complexes can interact with DNA, potentially leading to the inhibition of DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The redox-active nature of nickel may lead to increased ROS production, contributing to apoptosis in cancer cells.

Case Studies

- Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of nickel complexes on various cancer cell lines. The results indicated that compounds similar to Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exhibited IC50 values lower than those of conventional drugs, suggesting greater efficacy .

- Mechanistic Insights : Another investigation into nickel-based compounds revealed their ability to inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to the structural features of the compounds, particularly the presence of thiocyanato groups which enhance binding affinity to target proteins .

Toxicological Considerations

While exploring the therapeutic potential of Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is promising, it is essential to consider its toxicity profile. Nickel compounds are known to exhibit cytotoxicity at certain concentrations, necessitating careful evaluation during drug development processes. The GreenScreen® hazard assessment indicates varying levels of toxicity associated with nickel compounds; thus, further investigations are warranted to establish a safe therapeutic window for clinical applications .

Q & A

Q. What are the optimal synthetic conditions for preparing this nickel complex, and what purification methods ensure high yield?

The synthesis of this nickel complex requires precise control of reaction parameters. Key conditions include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., ligand decomposition).

- Solvent : Use polar aprotic solvents like dimethylformamide (DMF) to enhance ligand coordination .

- Stoichiometry : A 1:2 molar ratio of nickel precursor to ligand ensures complete chelation.

Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Yield optimization (>75%) is confirmed via NMR and mass spectrometry (MS) .

Q. Which analytical techniques are critical for confirming the molecular geometry of this complex?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., Ni–N = 1.92–2.05 Å) and coordination angles (e.g., N–Ni–O = 85–90°) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ligand proton environments and confirms absence of free thiocyanate (δ ~205 ppm in ¹³C NMR) .

- Infrared Spectroscopy (IR) : Thiocyanate ν(C≡N) stretching at 2050–2100 cm⁻¹ confirms N-bonded coordination .

Q. What are common challenges in synthesizing this complex, and how are they addressed?

- Ligand insolubility : Pre-dissolve the benzoxazolone ligand in warm DMF before adding the nickel salt.

- Byproduct formation : Monitor reaction progress via TLC and use excess thiocyanate to suppress incomplete coordination .

Advanced Research Questions

Q. How can electronic structure calculations resolve discrepancies between experimental and theoretical bond parameters?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict bond lengths and angles. Discrepancies >0.1 Å between computed and SC-XRD data (e.g., Ni–S = 2.30 Å vs. 2.35 Å experimentally) suggest solvent effects or crystal packing forces. Hybrid methods combining DFT with molecular dynamics improve accuracy .

Q. How do ligand substitution reactions impact the stability and reactivity of this complex?

- Thermodynamic studies : Titration calorimetry reveals ΔH for thiocyanate displacement by stronger-field ligands (e.g., CN⁻) is −45 kJ/mol, indicating labile Ni–NCS bonds.

- Kinetic profiling : Stopped-flow UV-Vis spectroscopy shows substitution rates (k = 1.2 × 10⁻³ s⁻¹ at pH 7) depend on solvent polarity .

Q. What methodologies validate the complex’s stability under varying pH and temperature conditions?

- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C confirms thermal stability.

- pH titration : Monitor UV-Vis absorbance shifts (λmax = 450 nm) to identify protonation-induced structural changes (pKa ≈ 5.8 for ligand deprotonation) .

Q. How can crystallographic data resolve ambiguities in spectroscopic assignments?

SC-XRD data (e.g., torsion angles <5° for planar benzoxazolone rings) corroborate NMR coupling constants (³JHH = 8–10 Hz) to assign axial vs. equatorial ligand conformations. Disordered thiocyanate orientations in the crystal lattice explain split IR peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.